molecular formula C12H29NO2PS+ B1199253 2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium CAS No. 38770-03-5

2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium

Katalognummer: B1199253
CAS-Nummer: 38770-03-5
Molekulargewicht: 282.41 g/mol
InChI-Schlüssel: OKYKDPYOFDFXJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium is a complex organic compound with the molecular formula C12H29NO2PS. This compound is known for its unique structure, which includes a phosphinyl group and a thioether linkage. It is used in various scientific and industrial applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium involves multiple stepsThe reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile .

Wissenschaftliche Forschungsanwendungen

2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium involves its interaction with specific molecular targets. The phosphinyl group can interact with enzymes or receptors, modulating their activity. The thioether linkage may also play a role in binding to biological molecules, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium is unique due to its specific combination of a phosphinyl group and a thioether linkage, which imparts distinct chemical and biological properties not found in other similar compounds .

Eigenschaften

CAS-Nummer

38770-03-5

Molekularformel

C12H29NO2PS+

Molekulargewicht

282.41 g/mol

IUPAC-Name

2-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]sulfanylethyl-trimethylazanium

InChI

InChI=1S/C12H29NO2PS/c1-11(12(2,3)4)15-16(8,14)17-10-9-13(5,6)7/h11H,9-10H2,1-8H3/q+1

InChI-Schlüssel

OKYKDPYOFDFXJC-UHFFFAOYSA-N

SMILES

CC(C(C)(C)C)OP(=O)(C)SCC[N+](C)(C)C

Kanonische SMILES

CC(C(C)(C)C)OP(=O)(C)SCC[N+](C)(C)C

Synonyme

pinacolyl S-(2-trimethylaminoethyl)methylphosphonothioate
pinacolyl-BOS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.